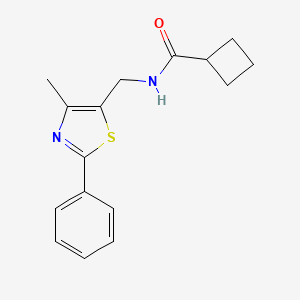
N-((4-methyl-2-phenylthiazol-5-yl)methyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of N-((4-methyl-2-phenylthiazol-5-yl)methyl)cyclobutanecarboxamide is 328.45. It is a versatile chemical compound widely used in scientific research for its unique properties.Chemical Reactions Analysis
Thiazoles, which include the thiazole ring present in N-((4-methyl-2-phenylthiazol-5-yl)methyl)cyclobutanecarboxamide, have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .Applications De Recherche Scientifique
Antioxidant Application
Scientific Field
Summary of Application
Thiazole derivatives have been found to act as antioxidant molecules . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Methods of Application
The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a laboratory and then tested for antioxidant activity using various assays.
Results or Outcomes
The results would also depend on the specific derivative and the assays used. However, the general outcome is that some thiazole derivatives have been found to have antioxidant activity .
Antimicrobial Application
Scientific Field
Summary of Application
Some thiazole derivatives have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for antimicrobial activity against various types of bacteria and fungi.
Results or Outcomes
The results would depend on the specific derivative and the organisms against which it was tested. However, some thiazole derivatives have been found to have significant antimicrobial activity .
Anticancer Application
Scientific Field
Summary of Application
Thiazole derivatives have been found to have anticancer properties, making them potential candidates for the development of new anticancer drugs .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for anticancer activity using various assays.
Results or Outcomes
The results would depend on the specific derivative and the assays used. However, some thiazole derivatives have been found to have significant anticancer activity .
Anti-Alzheimer’s Application
Scientific Field
Summary of Application
Some thiazole derivatives have been found to have anti-Alzheimer’s properties, making them potential candidates for the development of new drugs for Alzheimer’s disease .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for anti-Alzheimer’s activity using various assays.
Results or Outcomes
The results would depend on the specific derivative and the assays used. However, some thiazole derivatives have been found to have significant anti-Alzheimer’s activity .
Antihypertensive Application
Scientific Field
Summary of Application
Some thiazole derivatives have been found to have antihypertensive properties, making them potential candidates for the development of new antihypertensive drugs .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for antihypertensive activity using various assays.
Results or Outcomes
The results would depend on the specific derivative and the assays used. However, some thiazole derivatives have been found to have significant antihypertensive activity .
Anti-Inflammatory Application
Summary of Application
Some thiazole derivatives have been found to have anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for anti-inflammatory activity using various assays.
Results or Outcomes
The results would depend on the specific derivative and the assays used. However, some thiazole derivatives have been found to have significant anti-inflammatory activity .
Antidiabetic Application
Scientific Field
Summary of Application
Some thiazole derivatives have been found to have antidiabetic properties, making them potential candidates for the development of new antidiabetic drugs .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for antidiabetic activity using various assays.
Results or Outcomes
The results would depend on the specific derivative and the assays used. However, some thiazole derivatives have been found to have significant antidiabetic activity .
Hepatoprotective Application
Scientific Field
Summary of Application
Some thiazole derivatives have been found to have hepatoprotective properties, making them potential candidates for the development of new hepatoprotective drugs .
Methods of Application
These compounds would typically be synthesized in a laboratory and then tested for hepatoprotective activity using various assays.
Results or Outcomes
The results would depend on the specific derivative and the assays used. However, some thiazole derivatives have been found to have significant hepatoprotective activity .
Propriétés
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-14(10-17-15(19)12-8-5-9-12)20-16(18-11)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMZAZRAXUNYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-phenylthiazol-5-yl)methyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)
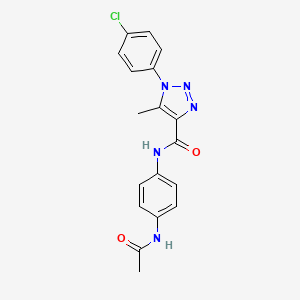
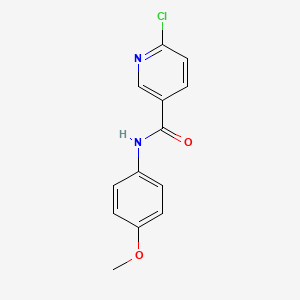
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)
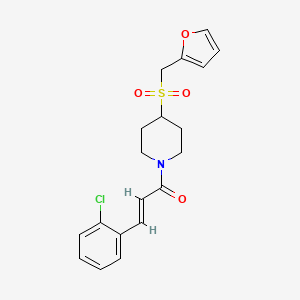
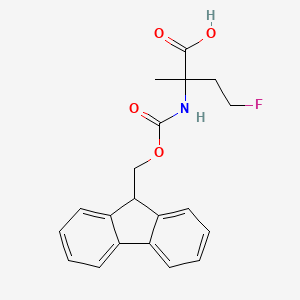
![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)
![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)
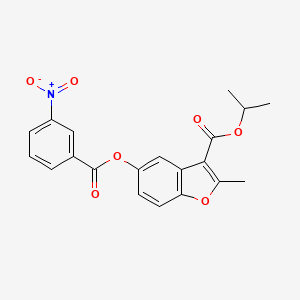
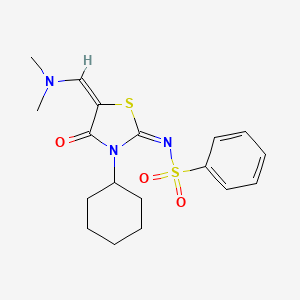
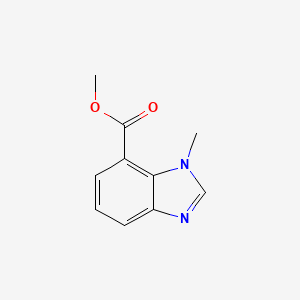
![N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681517.png)